

CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CH7233163**, a potent and selective ATP-competitive inhibitor of epidermal growth factor receptor (EGFR) mutants, including those resistant to the third-generation inhibitor osimertinib. This document details the binding affinity of **CH7233163** to various EGFR mutants, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the EGFR signaling pathway.

Core Focus: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors

Mutations in the EGFR gene are key drivers in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. **CH7233163** has emerged as a promising agent that overcomes the challenges posed by the osimertinib-resistant EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S)[1][2][3][4].

Quantitative Binding Affinity of CH7233163

The inhibitory activity of **CH7233163** against various EGFR mutants has been quantified using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.



EGFR Mutant	Assay Type	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)	Reference
Del19/T790M /C797S	Biochemical (TR-FRET)	0.28	>1000	>1000	[1][2]
L858R/T790 M/C797S	Biochemical (TR-FRET)	0.25	>1000	>1000	[1]
Wild-Type (WT)	Biochemical (TR-FRET)	Not specified, but selectivity demonstrated	Low affinity	Not specified	[1]
Del19/T790M /C797S_NIH3 T3	Cell Proliferation	20	>1000	>1000	[1][2]
L858R/T790 M/C797S_NI H3T3	Cell Proliferation	45	Not specified	>1000	[1]
A431 (EGFR- WT)	Cell Proliferation	1200	Not specified	Not specified	[2]

Experimental Protocols

The characterization of **CH7233163** involved several key experimental methodologies to determine its potency and selectivity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based EGFR Biochemical Assays

This assay was employed to determine the in vitro inhibitory activity of **CH7233163** against recombinant EGFR kinases[2]. The fundamental principle of this assay is the measurement of FRET between a europium-labeled anti-phosphotyrosine antibody and a biotinylated peptide substrate. Inhibition of the kinase activity results in a decrease in the FRET signal.

Protocol Outline:



- Reaction Setup: Recombinant EGFR kinase, biotinylated substrate peptide, and ATP are combined in a reaction buffer.
- Inhibitor Addition: Various concentrations of CH7233163 are added to the reaction mixture.
- Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration to allow for substrate phosphorylation.
- Detection: A solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction and initiate the FRET signal generation.
- Signal Measurement: The time-resolved fluorescence signal is measured at specific wavelengths. The ratio of the acceptor and donor fluorescence is calculated to determine the extent of kinase inhibition.
- IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

The anti-proliferative activity of **CH7233163** was assessed using cell viability assays in NIH3T3 cells engineered to express various EGFR mutants[1].

Protocol Outline:

- Cell Seeding: NIH3T3 cells expressing the desired EGFR mutant are seeded into 96-well plates and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of CH7233163.
- Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for the compound to exert its effect.
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.



 Data Analysis: The luminescence signal is measured, and the IC50 values are determined by non-linear regression analysis of the dose-response curves.

Western Blotting

Western blotting was utilized to confirm the inhibition of EGFR phosphorylation in cellular contexts[5].

Protocol Outline:

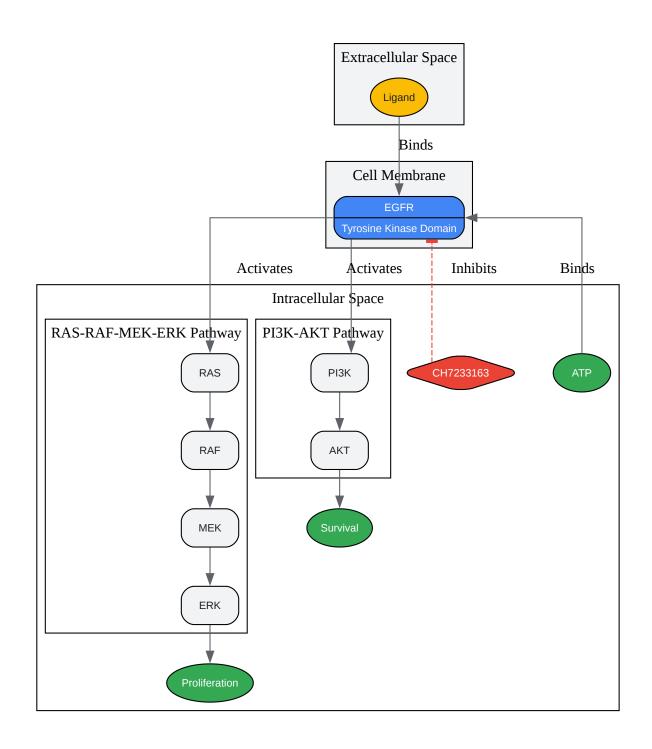
- Cell Lysis: Cells treated with CH7233163 are lysed to extract total cellular proteins.
- Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
- SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
- Detection: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[5].

Mechanism of Action and Signaling Pathway

CH7233163 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the EGFR kinase domain[1][6][7]. This binding prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival[8][9][10][11].

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by CH7233163.



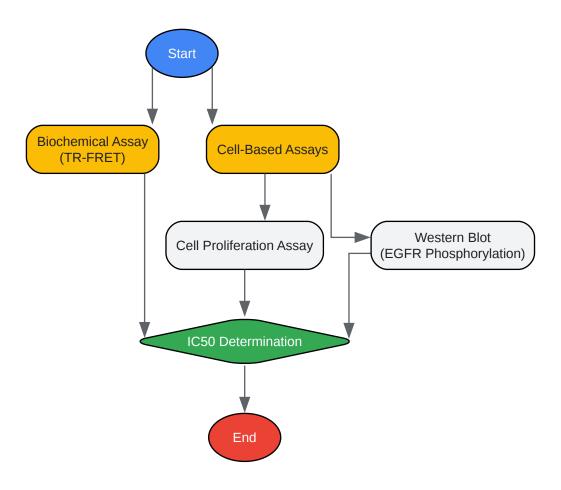


Click to download full resolution via product page

Caption: EGFR signaling pathway and inhibition by CH7233163.



The experimental workflow for evaluating the efficacy of **CH7233163** is depicted in the following diagram.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. [PDF] CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) PMC [pmc.ncbi.nlm.nih.gov]
- 7. CH7233163 | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CH7233163: A Novel Inhibitor Targeting Osimertinib-Resistant EGFR Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857791#ch7233163-binding-affinity-to-egfr-mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com